molecular formula C9H9N3O2 B2460184 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid CAS No. 953890-89-6

2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid

Cat. No.: B2460184
CAS No.: 953890-89-6
M. Wt: 191.19
InChI Key: CGNXWRMXAFYYOO-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(5-cyanopyridin-2-yl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12(6-9(13)14)8-3-2-7(4-10)5-11-8/h2-3,5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNXWRMXAFYYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid can be compared to other similar compounds, such as:

The uniqueness of 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .

Biological Activity

2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid, a compound with the molecular formula C9H9N3O2C_9H_9N_3O_2 and a molecular weight of 191.19 g/mol, has garnered attention for its diverse biological activities. This article explores its enzyme inhibition capabilities, receptor modulation, and potential applications in drug development.

Structural Characteristics

The compound features a cyanopyridine moiety and an amino acid backbone , which contribute to its unique biological properties. The structure allows for interactions with various biological targets involved in metabolic pathways, making it a candidate for proteomics applications.

Biological Activities

Research indicates that 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid exhibits significant biological activity in several areas:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of various enzymes, which may be relevant in therapeutic contexts. For instance, studies have highlighted its effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management .
  • Receptor Modulation :
    • Interaction studies suggest that the compound may effectively bind to specific receptors, influencing their activity and stability. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess these interactions, revealing promising binding affinities.
  • Proteomics Applications :
    • The compound's structural features enable its use in identifying and quantifying proteins, which is crucial in understanding various biological processes and disease mechanisms.

Enzyme Inhibition Study

A study investigating the inhibitory effects of 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid on DPP-IV demonstrated significant inhibition, suggesting its potential as a therapeutic agent for managing hyperglycemia. The mechanism of action appears to involve competitive inhibition, where the compound competes with substrate binding at the enzyme's active site .

Binding Affinity Analysis

Molecular docking studies have indicated that 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid has a binding energy range of 5.8-5.8 to 8.2-8.2 kcal/mol when interacting with target proteins such as PqsR from Pseudomonas aeruginosa. This suggests a strong affinity that could be leveraged for antibacterial applications .

Comparative Analysis

To better understand the uniqueness of 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesUnique Aspects
2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acidCyanopyridine + Amino Acid BackboneSpecific enzyme modulation potential
5-CyanopyridinePyridine ring with cyano groupLacks amino functionality
GlycineSimple amino acidFundamental building block without substitution

This comparison highlights how 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid stands out due to its dual functionality as both an amino acid derivative and a complex heterocyclic compound, making it a promising candidate for further research in medicinal chemistry and biochemistry.

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